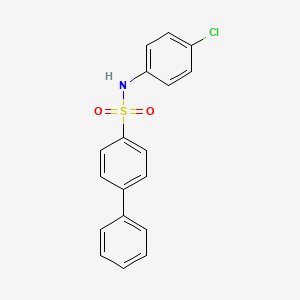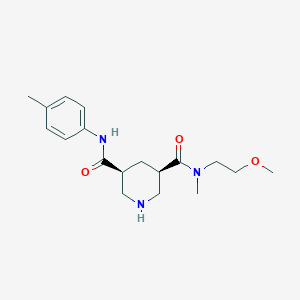
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate, commonly known as 4-CEC, is a synthetic cathinone that has gained popularity in the research community due to its unique pharmacological properties. 4-CEC belongs to the class of phenethylamines and is structurally similar to other cathinones such as MDPV and methylone.
Wirkmechanismus
The exact mechanism of action of 4-CEC is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CEC are similar to those of other cathinones. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to cardiovascular complications. In addition, 4-CEC has been found to have neurotoxic effects, which can lead to long-term damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CEC in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of addiction and mood disorders. However, its potential for neurotoxicity and cardiovascular complications makes it important to use caution when handling and administering the compound.
Zukünftige Richtungen
There are several potential future directions for research on 4-CEC. One area of interest is the development of new therapeutic applications for the compound, such as its potential as a treatment for addiction or depression. Another area of interest is the development of safer analogues of 4-CEC that retain its pharmacological properties but have reduced potential for toxicity and adverse effects. Finally, further research is needed to fully understand the mechanisms of action and long-term effects of 4-CEC.
Synthesemethoden
The synthesis of 4-CEC involves the reaction between 4-chlorobenzaldehyde and 2-methylamino-1-(4-methoxyphenyl)propan-1-one in the presence of ethyl acetoacetate. The resulting product is then hydrolyzed to obtain the final compound, ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-CEC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit strong binding affinity for the dopamine, serotonin, and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that 4-CEC may have potential as a treatment for depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-4-24-19(22)18-12(2)21(14-7-5-13(20)6-8-14)17-11-15(23-3)9-10-16(17)18/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOSVLXBAAKPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-6-methoxy-2-methyl-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)


![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)
![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)
![3-[(2-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5690762.png)
![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)
![3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5690780.png)